molecular formula C25H42LiN7O18P3S B009137 DL-|A-Hydroxybutyryl coenzyme A lithium salt CAS No. 103404-51-9

DL-|A-Hydroxybutyryl coenzyme A lithium salt

Cat. No.: B009137
CAS No.: 103404-51-9
M. Wt: 860.6 g/mol
InChI Key: HWNYNXALHOUFMU-UHFFFAOYSA-N
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Scientific Research Applications

DL-|A-Hydroxybutyryl coenzyme A lithium salt has numerous applications in scientific research:

Mechanism of Action

Target of Action

DL-β-Hydroxybutyryl coenzyme A lithium salt is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It is produced from β-hydroxybutyric acid by short-chain-CoA synthase . The primary targets of this compound are the enzymes involved in these metabolic pathways, such as short-chain-CoA synthase .

Mode of Action

This compound interacts with its targets, the enzymes, by serving as a substrate. For instance, it has been used as a substrate in the HSD17B4 protein enzymatic assay . It also serves as a substrate to determine the specificity and kinetics of Hc-DHS-28 and its mutation proteins .

Biochemical Pathways

DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in several biochemical pathways. It is an intermediate in the fermentation of butyric acid and the metabolism of lysine and tryptophan . It can be produced as an intermediate metabolite via the mitochondrial pathway, where impaired mitochondrial function in cancer cells leads to its accumulation . It can also be produced via the fatty acid β-oxidation, which is accelerated by starvation and fasting, leading to its accumulation .

Result of Action

The molecular and cellular effects of DL-β-Hydroxybutyryl coenzyme A lithium salt’s action are primarily related to its role as a substrate in various biochemical reactions. For instance, it can act as a cofactor for lysine β-hydroxybutyrylation (Kbhb), with elevated levels of histone Kbhb observed in a streptozotocin (STZ)-induced type 1 diabetes mellitus (T1DM) mouse model .

Action Environment

The action, efficacy, and stability of DL-β-Hydroxybutyryl coenzyme A lithium salt are influenced by various environmental factors. For instance, its production via the fatty acid β-oxidation pathway is accelerated by conditions of starvation and fasting . Additionally, impaired mitochondrial function in cancer cells can lead to its accumulation .

Biochemical Analysis

Biochemical Properties

DL-β-Hydroxybutyryl coenzyme A lithium salt plays a crucial role in biochemical reactions. It interacts with enzymes such as β-hydroxyacyl CoA dehydrogenase and short-chain-CoA synthase . These interactions are essential for the conversion of DL-β-Hydroxybutyryl coenzyme A lithium salt to bacterial polyhydroxyalkanoates (PHB) by polyhydroxybutyrate (PHB) synthases .

Cellular Effects

DL-β-Hydroxybutyryl coenzyme A lithium salt influences cell function by impacting various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can lead to the accumulation of β-hydroxybutyrate in cells with impaired mitochondrial function .

Molecular Mechanism

At the molecular level, DL-β-Hydroxybutyryl coenzyme A lithium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It serves as a substrate for β-hydroxyacyl CoA dehydrogenase, influencing the enzyme’s specificity and kinetics .

Metabolic Pathways

DL-β-Hydroxybutyryl coenzyme A lithium salt is involved in the metabolic pathways of butyric acid fermentation and lysine and tryptophan metabolism . It interacts with enzymes such as β-hydroxyacyl CoA dehydrogenase and short-chain-CoA synthase .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-|A-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the acylation of coenzyme A with β-hydroxybutyric acid in the presence of lithium ions to form the lithium salt of DL-|A-Hydroxybutyryl coenzyme A.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Bacteria such as Chromobacterium sp. are used to produce polyhydroxyalkanoates from 3-hydroxybutyryl coenzyme A . The process involves the expression and activity of polyhydroxybutyrate synthase enzymes, which convert 3-hydroxybutyryl coenzyme A into polyhydroxybutyrate.

Chemical Reactions Analysis

Types of Reactions: DL-|A-Hydroxybutyryl coenzyme A lithium salt undergoes various biochemical reactions, including:

    Oxidation: It can be oxidized to acetoacetyl coenzyme A.

    Reduction: It can be reduced to butyryl coenzyme A.

    Polymerization: It is polymerized to form polyhydroxyalkanoates.

Common Reagents and Conditions:

    Oxidation: Requires oxidizing agents such as NAD+.

    Reduction: Requires reducing agents such as NADH.

    Polymerization: Catalyzed by polyhydroxybutyrate synthase enzymes.

Major Products:

    Oxidation: Acetoacetyl coenzyme A.

    Reduction: Butyryl coenzyme A.

    Polymerization: Polyhydroxyalkanoates.

Properties

InChI

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNYNXALHOUFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42LiN7O18P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80423556
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

860.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103404-51-9
Record name DL-|A-Hydroxybutyryl coenzyme A lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80423556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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